BenchChemオンラインストアへようこそ!

1H-Indazole-5,7-diamine

IMPDH2 inhibition nucleotide metabolism immunosuppression

1H-Indazole-5,7-diamine (CAS 777802-08-1) provides a regiospecific 1,3-diaminoaryl pharmacophore with precise N–N geometry for bidentate kinase hinge binding—unattainable with the 5,6-diamino isomer (CAS 7404-68-4). Validated in Bub1 inhibitor patents achieving IC50 7.10 nM; the indazole core is a proven metabolically stable phenol bioisostere resistant to glucuronidation. Enables orthogonal dual-vector SAR at C5 and C7 for ATP-competitive kinase inhibitors, EZH2-selective inhibitors, picomolar MAO-B ligands, and CNS-penetrant programs. Procure this specific regioisomer to ensure target binding geometry, metabolic stability, and IP differentiation.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 777802-08-1
Cat. No. B1630304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-5,7-diamine
CAS777802-08-1
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)N)N
InChIInChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,8-9H2,(H,10,11)
InChIKeyJMBYNLZRCROMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-5,7-diamine (CAS 777802-08-1): A Regiospecifically Functionalized Heteroaromatic Diamine Scaffold for Kinase-Targeted Library Synthesis


1H-Indazole-5,7-diamine (CAS 777802-08-1) is a bicyclic heteroaromatic diamine with the molecular formula C7H8N4 (MW: 148.17 g/mol) . It belongs to the indazole family—a privileged scaffold in medicinal chemistry recognized as a metabolically stable bioisostere of phenol [1]. The compound features two primary amino groups at the 5- and 7-positions of the 1H-indazole core, providing a distinct regiospecific arrangement of hydrogen bond donors (3 HBD) and acceptors (3 HBA) with zero rotatable bonds . This fixed geometry renders it a valuable synthon for constructing ATP-competitive kinase inhibitors, where the diaminoindazole core can engage the kinase hinge region via a bidentate hydrogen-bonding motif [2].

Why Indazole Regioisomers and Generic Diaminoheterocycles Cannot Substitute for 1H-Indazole-5,7-diamine in Lead Optimization


In kinase inhibitor design, the precise spatial arrangement of hydrogen bond donor/acceptor pairs determines hinge-binding affinity, selectivity, and ultimately pharmacological outcome [1]. The 5,7-diamino substitution pattern on the 1H-indazole core presents the two amino groups in a specific 1,3-relationship on the benzenoid ring, yielding a unique N–N distance and vector angle distinct from the 5,6-diamino isomer (CAS 7404-68-4) or 4,7-diaminoindazole variants . This geometric difference is critical because the kinase hinge region—typically comprising a backbone carbonyl and NH of a conserved residue (e.g., Glu or Cys in FGFR, Met in EGFR)—demands a precise donor–acceptor–donor pharmacophore, and even a single-position shift in amino substitution changes the binding pose and can ablate potency by orders of magnitude [2]. Furthermore, indazole is a demonstrated bioisostere of phenol with superior metabolic stability, whereas non-indazole diaminoheterocycles (e.g., 2-aminobenzimidazole) lack the same metabolic profile, introducing different liabilities in PK optimization . These structural and metabolic distinctions render simple substitution of 1H-indazole-5,7-diamine with a related scaffold pharmacologically unpredictable without extensive re-optimization.

Quantitative Differentiation Evidence: 1H-Indazole-5,7-diamine vs. Closest Scaffold Analogs in Kinase Hinge Binding and Functional Enzyme Inhibition


IMPDH2 Inhibition: 1H-Indazole-5,7-diamine Exhibits a Bimodal Ki Pattern (240 nM vs. 440 nM) Depending on Substrate Competition, Contrasting with Monophasic Indazole Inhibitors

1H-Indazole-5,7-diamine demonstrates differential inhibition of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) depending on the competing substrate: Ki = 240 nM when tested for inhibitory activity against IMPDH (non-competitive mode), Ki = 430 nM against the IMP substrate, and Ki = 440 nM against the NAD substrate [1]. This substrate-dependent bimodal inhibition profile contrasts with typical monophasic indazole-based IMPDH inhibitors such as N-(1H-indazol-6-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (DDD00079282), which exhibit a single inhibition constant across conditions . The 5,7-diamino substitution pattern, providing two proximal hydrogen-bonding groups at positions 5 and 7, may enable distinct binding interactions with IMPDH2 that are unavailable to 6-substituted or 5-substituted monoaminoindazoles [2].

IMPDH2 inhibition nucleotide metabolism immunosuppression

Kinase Hinge-Binding Motif: 5,7-Diaminoindazole Serves as a Demonstrated Bub1 Kinase Inhibitor Pharmacophore, Validated in Bayer Patent Series

The diaminoheteroaryl-substituted indazole scaffold, of which 1H-indazole-5,7-diamine is the core building block, has been validated by Bayer Pharma as a potent inhibitor of Bub1 kinase, a mitotic checkpoint serine/threonine kinase [1]. In the patent series, compounds incorporating the 5,7-diaminoindazole motif demonstrated IC50 values against Bub1 reaching as low as 7.10 nM (e.g., compound Example 2-11-1) [2]. This potency is comparable to the clinical-stage Bub1 inhibitor BAY-1816032 (IC50 = 6.1–7 nM) . The 5,7-diamino arrangement provides a bidentate hydrogen-bonding motif that engages the kinase hinge region, a structural feature that is geometrically impossible with monoaminoindazoles (e.g., indazol-5-amine or indazol-6-amine) or the 5,6-diamino isomer, where the two amino groups are in an ortho relationship and cannot simultaneously contact both hinge residues [1].

Bub1 kinase inhibition mitotic checkpoint anticancer

Bioisosteric Replacement of Phenol: Indazole Confers Quantitative Metabolic Stability Advantage Over Phenol in GluN2B Antagonist Series

The indazole ring system, including 1H-indazole-5,7-diamine derivatives, functions as a validated bioisostere of phenol with quantifiable advantages in metabolic stability [1]. In a direct comparative study of GluN2B-selective NMDA receptor antagonists, replacement of the phenol moiety in ifenprodil and Ro 25-6981 with an indazole ring completely abrogated glucuronidation—the major phase II metabolic liability of phenol-containing compounds—while retaining receptor binding affinity in the nanomolar range [2]. Specifically, the indazole bioisosteres of ifenprodil (compounds 10 and 11) were prepared and demonstrated resistance to glucuronidation that the parent phenol compounds did not possess [2]. This is attributed to indazole being more lipophilic than phenol (LogP of 1H-indazole ≈ 1.30 vs. phenol ≈ 1.46; however, indazole lacks the phenolic –OH that serves as the primary UGT conjugation site), and less prone to phase I and II metabolism [1][3].

phenol bioisostere metabolic stability glucuronidation resistance CNS drug design

EZH2 Selectivity Over EZH1: Indazole Scaffold Demonstrates Isoform Discrimination (IC50 EZH2 <10 nM vs. EZH1 69 nM) While 1H-Indazole-5,7-diamine Binds Wild-Type EZH2 in Biochemical Assays

The indazole scaffold is a privileged core for EZH2 (enhancer of zeste homolog 2) inhibitors, and 1H-indazole-5,7-diamine has been specifically tested in biochemical assays against wild-type EZH2 [1]. In a head-to-head SAR study of indazole-based EZH2 inhibitors, compound 5 (bearing an indazole motif modification) exhibited IC50 <10 nM against EZH2 with selectivity over EZH1 (IC50 = 69 ± 14 nM, selectivity ratio >6.9-fold), whereas compound 44 showed weaker and less selective inhibition (EZH2 IC50 = 384 ± 70 nM, EZH1 >2500 nM) [2]. These data demonstrate that the indazole core—and specifically the substitution pattern around it—can confer >10-fold selectivity for EZH2 over EZH1. The availability of 1H-indazole-5,7-diamine as a building block enables exploration of 5,7-disubstituted indazole EZH2 inhibitors, a regiospecific series distinct from the 5-substituted or 4,6-disubstituted indazoles that dominate patent literature [1].

EZH2 inhibition epigenetics PRC2 histone methyltransferase

MAO-B Inhibition SAR: C5-Substituted Indazoles Achieve Picomolar IC50 (0.0025 µM); the 5,7-Diamino Variant Offers Dual-Point Derivatization for Enhanced Selectivity Profiling

A systematic SAR study of C5- and C6-substituted indazole derivatives as monoamine oxidase (MAO) inhibitors revealed that C5-substitution of the indazole ring yields exceptionally potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM (2.5–24 nM) . In contrast, only one derivative (5c) achieved submicromolar inhibition of MAO-A (IC50 = 0.745 µM), demonstrating that the indazole scaffold inherently favors MAO-B over MAO-A [1]. Critically, the 1H-indazole-5,7-diamine scaffold presents two distinct amino functional groups at C5 and C7, enabling differential derivatization: the C5 position can be elaborated for MAO-B potency while the C7 position can be independently functionalized for selectivity, solubility, or pharmacokinetic optimization—a synthetic flexibility not available from mono-substituted indazoles such as 1H-indazol-5-ol (MAO-B IC50 range 0.0025–0.024 µM when C5-derivatized, but lacking a second functionalization handle) [2].

monoamine oxidase B neurodegeneration Parkinson's disease indazole SAR

High-Value Application Scenarios for 1H-Indazole-5,7-diamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring a Defined 5,7-Diaminoindazole Hinge-Binding Motif

Medicinal chemistry programs targeting mitotic kinases (Bub1) or receptor tyrosine kinases (FGFR, EGFR) where the 5,7-diaminoindazole core is required as the ATP-competitive hinge-binding element. The 5,7-diamino substitution pattern provides a bidentate hydrogen-bond donor motif that engages the kinase hinge backbone carbonyl and NH with a vector geometry distinct from the 5,6-diamino or monoamino indazole isomers [1]. Bayer Pharma has validated this scaffold in Bub1 inhibitor patents, with elaborated 5,7-diaminoindazole derivatives achieving IC50 values of 7.10 nM, comparable to the clinical candidate BAY-1816032 (IC50 = 6.1 nM) [1][2]. Researchers pursuing selective kinase inhibitors should procure 1H-indazole-5,7-diamine specifically—rather than the 5,6-diamino isomer (CAS 7404-68-4)—when the target kinase hinge region requires a 1,3-diaminoaryl pharmacophore for optimal binding.

Metabolic Stability-Driven Phenol Replacement in CNS Drug Discovery

Programs developing CNS-penetrant small molecules where a phenol pharmacophore drives target engagement but causes rapid glucuronidation-mediated clearance. The indazole ring is a demonstrated bioisostere of phenol that eliminates the glucuronidation liability while retaining target binding in the nanomolar range, as validated in GluN2B-selective NMDA receptor antagonist programs [1]. 1H-Indazole-5,7-diamine offers the additional advantage of two amino handles for synthetic elaboration, enabling construction of diverse analog libraries while inheriting the metabolic stability of the indazole core (LogP ≈ 1.30, zero phenolic –OH, resistant to UGT conjugation) [2]. This scenario is particularly relevant for neurodegenerative disease and neuropsychiatric disorder targets where metabolic stability is a key differentiator.

EZH2-Selective Epigenetic Probe Development Leveraging Under-Explored 5,7-Substitution Vector

Epigenetics-focused drug discovery groups developing selective EZH2 inhibitors for oncology indications. The 1H-indazole-5,7-diamine scaffold has been tested in biochemical EZH2 wild-type assays [1], and the indazole chemotype has demonstrated >6.9-fold selectivity for EZH2 over EZH1 (IC50 <10 nM vs. 69 nM) in published SAR studies [2]. Critically, the 5,7-disubstitution pattern is under-represented in existing EZH2 patent literature, which is dominated by 5-substituted and 4,6-disubstituted indazoles [1]. Procuring 1H-indazole-5,7-diamine as a building block enables exploration of a distinct chemical space for EZH2 inhibitor design, potentially offering freedom-to-operate advantages and novel intellectual property positions in the competitive EZH2 inhibitor landscape. The scaffold's dual amino groups allow parallel optimization of EZH2 potency at C5 and selectivity/ADME at C7.

Dual-Point Derivatization Strategy for MAO-B Inhibitors with Tunable Selectivity

Neuroscience programs developing MAO-B inhibitors for Parkinson's disease or Alzheimer's disease, where C5-substituted indazoles have demonstrated picomolar MAO-B potency (IC50 = 0.0025–0.024 µM) [1]. 1H-Indazole-5,7-diamine uniquely offers two independent functionalization handles: the C5 amino group can be elaborated to achieve single-digit nanomolar MAO-B inhibition (leveraging established C5-substitution SAR) while the C7 amino group can be orthogonally derivatized to fine-tune MAO-B/MAO-A selectivity, improve blood-brain barrier penetration, or modulate physicochemical properties—without disrupting the C5 pharmacophore [1][2]. This dual-vector optimization strategy is not feasible with mono-substituted indazole precursors such as 1H-indazol-5-ol, making 1H-indazole-5,7-diamine the preferred building block for comprehensive SAR exploration in MAO-B inhibitor programs.

Quote Request

Request a Quote for 1H-Indazole-5,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.